Vidarabine monohydrate

Description

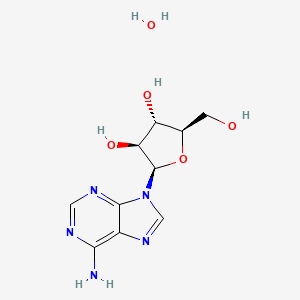

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13);1H2/t4-,6-,7+,10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHWFVSEMLMLKT-CAMOTBBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947210 | |

| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24356-66-9 | |

| Record name | 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24356-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024356669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Pentofuranosyl-9H-purin-6-amine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vidarabine Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA2DM6879K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Antiviral Spectrum of Vidarabine Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, exhibits a broad-spectrum activity against a range of DNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of Vidarabine monohydrate, its mechanism of action, and quantitative antiviral data. Detailed methodologies for key experimental assays used to determine its antiviral efficacy are also presented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antiviral drug discovery and development.

Introduction

Vidarabine, originally developed as an anti-cancer agent, was one of the first systemically administered antiviral drugs.[1] It is a synthetic analogue of the purine nucleoside adenosine (B11128) and demonstrates in vitro and in vivo inhibitory activity against several DNA viruses.[2] This guide will focus on its activity against viruses belonging to the Herpesviridae, Poxviridae, and Adenoviridae families.

Mechanism of Action

Vidarabine's antiviral activity is dependent on its intracellular conversion to the active triphosphate form, ara-ATP. This process is mediated by host cellular kinases.[3]

The mechanism of action of Vidarabine triphosphate (ara-ATP) is twofold:

-

Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics deoxyadenosine (B7792050) triphosphate (dATP), a natural substrate for viral DNA polymerase. It competitively inhibits the viral enzyme, thereby impeding the synthesis of viral DNA.[2]

-

Chain Termination: Ara-ATP can be incorporated into the growing viral DNA strand. The presence of the arabinose sugar in place of deoxyribose leads to the termination of DNA chain elongation.[2][3]

This dual action effectively halts viral replication. A key feature of Vidarabine is that its activation is not dependent on viral thymidine (B127349) kinase, making it active against some acyclovir-resistant viral strains.[4]

Signaling Pathway: Vidarabine Activation and Inhibition of Viral DNA Synthesis

Caption: Intracellular activation of Vidarabine and its inhibitory effects on viral DNA replication.

Antiviral Spectrum: Quantitative Data

The antiviral activity of Vidarabine is most pronounced against members of the Herpesviridae family. It also exhibits activity against Poxviridae and Adenoviridae. The following tables summarize the available quantitative data for Vidarabine's in vitro antiviral activity.

Table 1: Antiviral Activity of Vidarabine against Herpesviridae

| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Reference(s) |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | HEL (human embryonic lung) | - | 9.3 | [1] |

| Herpes Simplex Virus Type 2 (HSV-2) | HEL (human embryonic lung) | - | 11.3 | [1] | |

| Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | Plaque Reduction Assay | - | [5] | |

| Human Cytomegalovirus (HCMV) | Human Embryonic Lung Fibroblast (HEL) | Plaque Reduction Assay | Mean ID50: 3.4 | [6] |

Note: Specific IC50/EC50 values for VZV were not explicitly stated in the referenced literature but the study confirmed dose-dependent inhibition.

Table 2: Antiviral Activity of Vidarabine against other DNA Viruses

| Virus Family | Virus | Cell Line | Assay Type | Observations | Reference(s) |

| Poxviridae | Vaccinia Virus | - | - | Active in vitro | [2][7] |

| Adenoviridae | Adenovirus Type 11 | HEp-2 | Yield Reduction Assay | Dose-dependent inhibition | [4][8] |

Experimental Protocols

The following sections provide generalized methodologies for common assays used to evaluate the antiviral activity of Vidarabine.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).

Methodology:

-

Cell Culture: Plate susceptible host cells (e.g., Vero, HEL) in 6- or 12-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.

-

Drug Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-7 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.

Experimental Workflow: Plaque Reduction Assay

Caption: A generalized workflow for determining antiviral efficacy using a plaque reduction assay.

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of new infectious virus particles.

Methodology:

-

Cell Culture and Infection: Prepare confluent monolayers of susceptible cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).

-

Drug Treatment: After viral adsorption, replace the inoculum with a culture medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Virus Harvest: Harvest the supernatant and/or cell lysate containing the progeny virus.

-

Virus Tittering: Determine the titer of the harvested virus from each drug concentration and the untreated control using a standard titration method (e.g., plaque assay or TCID50 assay).

-

Data Analysis: Calculate the reduction in viral yield for each drug concentration compared to the control. The concentration that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is determined.[9]

qPCR-Based Antiviral Assay

This method quantifies the inhibition of viral replication by measuring the amount of viral nucleic acid.

Methodology:

-

Cell Culture, Infection, and Treatment: Follow steps 1-3 of the Virus Yield Reduction Assay.

-

Nucleic Acid Extraction: At the end of the incubation period, extract total DNA (or RNA for RNA viruses, followed by reverse transcription) from the cell lysates or supernatants.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific to a viral gene to quantify the number of viral genome copies.

-

Data Analysis: Determine the reduction in the quantity of viral DNA in the presence of different concentrations of Vidarabine compared to the untreated control. The EC50 (the concentration that reduces the viral DNA amount by 50%) can be calculated.[10]

Resistance

Viral resistance to Vidarabine can develop through mutations in the viral DNA polymerase gene, which alters the enzyme's affinity for the drug.[11]

Conclusion

This compound is a broad-spectrum antiviral agent with established activity against a variety of DNA viruses, particularly herpesviruses. Its mechanism of action, involving the inhibition of viral DNA polymerase and chain termination, provides a solid basis for its antiviral effects. While newer antiviral agents have been developed, Vidarabine remains an important compound for research and, in some cases, for clinical use, especially against certain resistant viral strains. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of Vidarabine and other novel antiviral candidates.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Comparative efficacy of acyclovir and vidarabine on the replication of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of human cytomegalovirus by combined acyclovir and vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. Evaluation of Epstein-Barr Virus, Human Herpesvirus 6 (HHV-6), and HHV-8 Antiviral Drug Susceptibilities by Use of Real-Time-PCR-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

Vidarabine Monohydrate: A Technical Guide to its Biochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), or 9-β-D-arabinofuranosyladenine (ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2][3] Initially investigated for its anti-cancer properties, its potent antiviral effects have positioned it as a valuable tool in virology research and, historically, in clinical practice.[1] This technical guide provides an in-depth overview of the core biochemical properties of Vidarabine monohydrate, focusing on its mechanism of action, metabolic fate, and cellular interactions. The information is presented to support researchers and professionals in drug development in their understanding and utilization of this important antiviral compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its structure, featuring an arabinose sugar moiety in place of the ribose found in adenosine, is central to its biological activity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | [1] |

| Molecular Weight | 285.26 g/mol | [1] |

| CAS Number | 24356-66-9 | [1] |

| Solubility | 0.05% in water | [4] |

| Protein Binding | 20-30% | [1] |

| Optical Rotation | -5° (c=0.25 in water) | [1] |

Mechanism of Action

The antiviral activity of Vidarabine is dependent on its intracellular phosphorylation to its active triphosphate form, arabinosyladenosine triphosphate (ara-ATP).[4][5] This process is catalyzed by host cellular kinases.[6] The mechanism of action is multifaceted and involves several key steps that ultimately disrupt viral DNA replication.

Inhibition of Viral DNA Polymerase

Incorporation into Viral DNA and Chain Termination

Ara-ATP can also be incorporated into the growing viral DNA chain.[7] The presence of the arabinose sugar with its 2'-hydroxyl group in the trans position hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the production of non-functional, "faulty" viral DNA.[4]

Inhibition of Other Key Enzymes

Beyond its primary action on DNA polymerase, Vidarabine metabolites have been shown to inhibit other enzymes involved in nucleic acid synthesis. The diphosphate (B83284) form, ara-ADP, can inhibit ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis.[4] Furthermore, ara-ATP has been reported to inhibit S-adenosylhomocysteine hydrolase, which could interfere with viral methylation reactions.[4]

Signaling Pathways

The following diagram illustrates the intracellular activation and mechanism of action of Vidarabine.

Caption: Intracellular activation and mechanism of Vidarabine.

Quantitative Data

Antiviral Activity

The in vitro antiviral activity of Vidarabine is typically assessed by determining its 50% inhibitory concentration (IC₅₀) against various viruses in cell culture.

| Virus | Cell Line | IC₅₀ (µg/mL) | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | Not Specified | 9.3 | [9] |

| Herpes Simplex Virus-2 (HSV-2) | Not Specified | 11.3 | [9] |

Pharmacokinetic Properties

Vidarabine is rapidly metabolized in vivo to its principal and less active metabolite, arabinosylhypoxanthine (ara-Hx).[10][11] Therefore, pharmacokinetic studies often focus on the levels of ara-Hx.

| Parameter | Subject | Value | Reference(s) |

| Peak Plasma Concentration (ara-Hx) | Adults (10 mg/kg IV) | 3-6 µg/mL | [1] |

| Peak Plasma Concentration (ara-Hx) | Children (15-30 mg/kg/day) | 2.3-11.4 µg/mL | [12] |

| Elimination Half-life (ara-Hx) | Adults | 3.0 ± 1.7 h | [10] |

| Elimination Half-life (ara-Hx) | Full-term infants | 3.1 h | [12] |

| Plasma Clearance (ara-Hx) | Adults (7.5 mg/kg/day) | 195 ± 270 mL/min | [10] |

| CSF Concentration (ara-Hx) | Adults | ~33-35% of plasma concentration | [1] |

| Urinary Excretion (as Vidarabine) | Humans | 3-4% of dose | [4] |

| Urinary Excretion (as ara-Hx) | Humans | 40-50% of dose | [4] |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This protocol outlines a general method for determining the antiviral activity of this compound using a plaque reduction assay.

Objective: To determine the IC₅₀ of Vidarabine against a susceptible virus (e.g., HSV-1).

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock (e.g., HSV-1)

-

This compound

-

DMSO (for stock solution)

-

Overlay medium (e.g., medium with 1.2% methylcellulose)

-

Formalin (10%)

-

Crystal Violet solution (0.5%)

-

Phosphate-buffered saline (PBS)

-

24-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired test concentrations.

-

Virus Infection: The following day, remove the culture medium from the cells. Infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After the incubation period, remove the virus inoculum. Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.

-

Plaque Visualization: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Stain the cells with crystal violet solution for 10-15 minutes. Gently wash the wells with water and allow them to dry.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of Vidarabine compared to the virus control. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for a plaque reduction assay.

DNA Polymerase Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of Vidarabine triphosphate (ara-ATP) on viral DNA polymerase activity.

Objective: To determine the inhibitory constant (Ki) of ara-ATP for a specific viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from HSV-infected cells)

-

Vidarabine 5'-triphosphate (ara-ATP)

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]-dATP or [α-³²P]-dATP)

-

Activated calf thymus DNA (or a synthetic primer-template)

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT, KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template, dCTP, dGTP, dTTP, and the radiolabeled dATP.

-

Inhibitor Addition: Add varying concentrations of ara-ATP to the experimental tubes. Include a control group with no inhibitor. To determine the mode of inhibition, vary the concentration of the natural substrate (dATP) at each inhibitor concentration.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reactions at 37°C for a defined period, ensuring the reaction remains in the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding cold TCA to precipitate the DNA.

-

Quantification: Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of DNA synthesis for each reaction. To determine the Ki and the mode of inhibition, analyze the data using Lineweaver-Burk or Dixon plots.

Cellular Uptake and Phosphorylation Assay

This protocol describes a general method to study the cellular uptake of Vidarabine and its conversion to phosphorylated metabolites.

Objective: To measure the intracellular accumulation of Vidarabine and its phosphorylated forms.

Materials:

-

Cultured cells (e.g., Vero or HeLa)

-

Radiolabeled [³H]-Vidarabine

-

Cell culture medium

-

PBS

-

Lysis buffer

-

High-performance liquid chromatography (HPLC) system with a radioactivity detector

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to near confluency.

-

Treatment: Incubate the cells with [³H]-Vidarabine in culture medium for various time points.

-

Cell Lysis: At each time point, wash the cells with cold PBS to remove extracellular drug. Lyse the cells with a suitable lysis buffer.

-

Sample Preparation: Collect the cell lysates and centrifuge to remove cellular debris.

-

HPLC Analysis: Analyze the supernatant using an HPLC system equipped with a radioactivity detector to separate and quantify [³H]-Vidarabine and its phosphorylated metabolites (ara-AMP, ara-ADP, and ara-ATP).

-

Data Analysis: Determine the intracellular concentrations of Vidarabine and its metabolites at each time point.

Other Reported Biological Activities

Recent studies have explored biological activities of Vidarabine beyond its direct antiviral effects. It has been shown to inhibit adenylyl cyclase type 5 (AC5), which can modulate cyclic AMP (cAMP) signaling.[13] This has led to investigations into its potential cardioprotective effects, where it has been observed to attenuate cardiac dysfunction, fibrosis, and apoptosis in animal models.[13][14] These effects are associated with the modulation of the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) signaling pathway.[13]

Signaling Pathway: Vidarabine's Cardioprotective Effects

Caption: Proposed signaling pathway for Vidarabine's cardioprotective effects.

Conclusion

This compound remains a significant compound for antiviral research. Its well-characterized mechanism of action, involving the inhibition of viral DNA polymerase and termination of viral DNA synthesis, provides a clear basis for its antiviral efficacy. The quantitative data on its antiviral activity and pharmacokinetic properties, along with the detailed experimental protocols provided in this guide, offer a valuable resource for scientists and researchers. Furthermore, the emerging understanding of its effects on cellular signaling pathways, such as the inhibition of adenylyl cyclase, opens new avenues for investigating its broader therapeutic potential. This comprehensive overview of Vidarabine's biochemical properties is intended to facilitate further research and development in the field of antiviral therapies.

References

- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Vidarabine used for? [synapse.patsnap.com]

- 3. Vidarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. What is the mechanism of Vidarabine? [synapse.patsnap.com]

- 6. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Pharmacokinetics of vidarabine in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Pharmacokinetics of vidarabine in the treatment of infants and children with infections due to herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Vidarabine, an anti-herpes agent, improves Porphyromonas gingivalis lipopolysaccharide-induced cardiac dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vidarabine, an Anti-Herpes Virus Agent, Protects Against the Development of Heart Failure With Relatively Mild Side-Effects on Cardiac Function in a Canine Model of Pacing-Induced Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Vidarabine Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for vidarabine (B1017) monohydrate (ara-A), an antiviral drug effective against herpes simplex and varicella-zoster viruses. The focus is on modern enzymatic and chemoenzymatic routes, which offer significant advantages in terms of sustainability and efficiency over classical chemical methods. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthesis pathways and workflows.

Introduction to Vidarabine Synthesis

Vidarabine, or 9-β-D-arabinofuranosyladenine, is a nucleoside analog that interferes with viral DNA synthesis.[1][2] Its synthesis has evolved from traditional chemical methods to more sophisticated biocatalytic and chemoenzymatic strategies. These newer approaches leverage the high specificity of enzymes to overcome challenges in stereocontrol and reduce the need for protecting groups and hazardous reagents, resulting in greener and more efficient processes.[3][4]

Enzymatic Synthesis of Vidarabine

The enzymatic synthesis of vidarabine has been a significant area of research, primarily utilizing nucleoside phosphorylases (NPs) to catalyze the transglycosylation reaction. This approach is lauded for its high chemo-, regio-, and stereoselectivity.[3][5]

Two-Enzyme "One-Pot" Transglycosylation

A prominent enzymatic route involves a "one-pot, two-enzyme" transglycosylation process starting from arabinosyluracil (ara-U) and adenine (B156593).[3][5][6] This system employs two key enzymes:

-

Uridine Phosphorylase (UP) from Clostridium perfringens (CpUP)

-

Purine Nucleoside Phosphorylase (PNP) from Aeromonas hydrophila (AhPNP)

The reaction proceeds in two main steps within the same vessel:

-

CpUP catalyzes the phosphorolysis of ara-U to produce α-D-arabinose-1-phosphate.

-

AhPNP then catalyzes the coupling of α-D-arabinose-1-phosphate with adenine to form vidarabine.[7][8]

A key challenge in this synthesis is the low aqueous solubility of vidarabine. To address this, organic co-solvents like N,N-dimethylformamide (DMF) are often required to prevent product precipitation and facilitate separation from the immobilized enzymes.[3][4]

Quantitative Data for Two-Enzyme Synthesis

| Parameter | Value | Reference |

| Starting Materials | Arabinosyluracil, Adenine | [3][5] |

| Enzymes | CpUP, AhPNP | [3][5] |

| Scale | 2 L | [3][5] |

| Isolated Yield | 53% | [3][5] |

| Purity | 98.7% | [3][5] |

| E-Factor | 423 | [3][4] |

Experimental Protocol: Two-Enzyme Synthesis

Immobilization of Enzymes: CpUP and AhPNP are covalently immobilized on carriers like aldehyde agarose (B213101) to enhance stability and allow for reuse.[5]

Reaction Conditions: The transglycosylation reaction is typically performed under the following conditions:

-

Buffer: 25 mM phosphate (B84403) buffer, pH 7.5[3][5]

-

Co-solvent: The reaction is initiated with 12.5% (v/v) DMF for the first 6 hours, followed by a gradual, dropwise addition of DMF to a final concentration of 30% over the subsequent 18 hours.[3][4]

Product Isolation: The product, vidarabine, is isolated from the reaction mixture. Due to its low solubility, it may precipitate and can be collected and purified.[3][4]

Workflow for Two-Enzyme Synthesis

Caption: Workflow for the two-enzyme synthesis of vidarabine.

Continuous-Flow Enzymatic Synthesis

To improve productivity and simplify product recovery, the bi-enzymatic synthesis has been adapted to a continuous-flow system.[6][9] This approach utilizes a packed-bed bioreactor containing the co-immobilized CpUP and AhPNP.

The poor water solubility of vidarabine is leveraged in this system for in-line purification. The product precipitates out of the exiting flow stream, allowing for simple collection by filtration.[6]

Quantitative Data for Continuous-Flow Synthesis

| Parameter | Value | Reference |

| Starting Materials | Arabinofuranosyluracil (B3032727) (16 mM), Adenine (8 mM) | [6] |

| Enzymes | Co-immobilized CpUP and AhPNP on Glyoxyl-agarose | [6][9] |

| Residence Time | 120 min | [6] |

| Duration | 8 days | [6] |

| Isolated Yield | 55% | [6][9] |

| Purity | >99% | [6][9] |

| Amount Produced | 1 g | [9] |

Experimental Protocol: Continuous-Flow Synthesis

Bioreactor Preparation: A column is packed with a support material (e.g., Glyoxyl-agarose), and a solution containing CpUP and AhPNP is flowed through to achieve co-immobilization.[6]

Reaction Conditions:

-

Substrate Solution: A solution of arabinofuranosyluracil (16 mM) and adenine (8 mM) in 50 mM phosphate buffer (pH 7.5) is prepared.[6]

-

Flow Rate: The substrate solution is flowed through the bioreactor at a rate of 83 µL/min.[6]

-

Temperature: 28 °C[6]

-

Pressure: 20 psi[6]

Product Collection: The exiting flow stream is collected in a cooled vessel (4 °C) to promote vidarabine precipitation. The solid product is then recovered by filtration, washed with cold water, and dried.[6]

Continuous-Flow Experimental Workflow

Caption: Continuous-flow synthesis of vidarabine.

Chemoenzymatic Synthesis of Vidarabine-5'-Monophosphate

A multi-step chemoenzymatic cascade reaction has been developed for the one-pot synthesis of vidarabine-5'-monophosphate (araA-MP), which circumvents the solubility issues of vidarabine.[7] This process uses three immobilized enzymes in a cascade.

-

CpUP catalyzes the phosphorolysis of araU to generate α-D-arabinose-1-phosphate.

-

AhPNP couples this intermediate with adenine to form vidarabine (araA).

-

Deoxyadenosine Kinase from Dictyostelium discoideum (DddAK) phosphorylates araA to the highly soluble araA-MP, using ATP as the phosphate donor.[7]

This strategy shifts the equilibrium of the transglycosylation reaction towards product formation and allows the synthesis to be performed in a fully aqueous medium.[7]

Quantitative Data for araA-MP Synthesis

| Parameter | Value | Reference |

| Starting Materials | Arabinosyluracil (25 mM), Adenine (25 mM), ATP (25 mM) | [7] |

| Enzymes | Immobilized CpUP, AhPNP, DddAK | [7] |

| Scale | 10 mL | [7] |

| Conversion | ≥95.5% | [7] |

| Reaction Time | 81 h | [7] |

| Final Product | 82.9 mg of araA-MP | [7] |

Experimental Protocol: araA-MP Synthesis

Reaction Mixture: A 10 mL solution is prepared containing:

-

10 mM potassium phosphate buffer (pH 7.5)

-

Arabinosyluracil (61.05 mg, 25 mM)

-

Adenine (33.78 mg, 25 mM)

-

ATP (137.75 mg, 25 mM)

-

MgCl₂ (1.9 mg, 2 mM)[7]

Enzyme Addition: Immobilized enzymes (30 IU CpUP, 75 IU AhPNP, 1 IU DddAK) are added to the mixture.[7]

Reaction Conditions: The mixture is kept under mechanical stirring at 25 °C. The reaction progress is monitored by HPLC.[7]

Work-up: Once the reaction is complete (after 81 hours), the enzymes are filtered off to stop the reaction.[7]

Chemoenzymatic Cascade Pathway

Caption: Three-enzyme cascade for vidarabine-5'-monophosphate synthesis.

Classical Chemical Synthesis

While enzymatic methods are preferred for their "green" credentials, classical chemical synthesis routes for vidarabine also exist.[3][4] One documented method involves the following key steps:

-

Start with 9-(3,5-O-isopropyliden-β-D–xylofuranoside)adenine.

-

Reaction with methanesulfonyl chloride to form a mesylate.

-

Removal of the acetonide protecting group with acetic acid.

-

Formation of an epoxide with sodium methoxide.

-

Opening of the epoxide ring with sodium acetate (B1210297) or benzoate (B1203000) to yield vidarabine.[10]

Another approach involves the alkylation of 6-benzamidopurine with 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride.[10] These chemical routes typically involve multiple protection and deprotection steps, leading to a higher E-factor (mass ratio of waste to product) compared to enzymatic methods. For instance, the classical chemical procedure has an E-factor of 1356, significantly higher than the 423 for the enzymatic route.[3][4]

Synthesis of Vidarabine Prodrugs

To improve the pharmacokinetic properties of vidarabine, such as aqueous solubility and membrane transport, various prodrugs have been synthesized. These often involve derivatization at the 5'-hydroxyl group.

A common strategy involves:

-

Selective protection of the 5'-OH of vidarabine with tert-butyldimethylsilyl chloride (TBDMSCl).

-

Acylation of the 2' and 3' hydroxyl groups.

-

Deprotection of the 5'-OH group.

-

Coupling of the free 5'-OH with amino acids or phosphoramidates.[11][12]

This chemoenzymatic approach allows for the high-throughput synthesis of libraries of vidarabine prodrugs for further biological evaluation.[11][13]

Prodrug Synthesis Logical Relationship

References

- 1. Vidarabine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. iris.unipv.it [iris.unipv.it]

- 4. Redesigning the synthesis of vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Redesigning the synthesis of vidarabine via a multienzymatic reaction catalyzed by immobilized nucleoside phosphorylases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. An Enzymatic Flow-Based Preparative Route to Vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vidarabine synthesis - chemicalbook [chemicalbook.com]

- 11. Design and synthesis of vidarabine prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of vidarabine prodrugs as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracellular Journey of Vidarabine Monohydrate: A Technical Guide to its Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, is a potent antiviral and antineoplastic agent. Its therapeutic efficacy is contingent upon its intracellular conversion to the active triphosphate form, vidarabine triphosphate (ara-ATP). This technical guide provides an in-depth exploration of the multi-step phosphorylation process of vidarabine monohydrate. It details the enzymatic cascade responsible for this bioactivation, presents available quantitative data on enzyme kinetics and intracellular metabolite concentrations, and offers comprehensive experimental protocols for the study of this critical pathway. Diagrams illustrating the phosphorylation pathway and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underpinning vidarabine's pharmacological activity.

Introduction

Vidarabine, originally isolated from the marine sponge Tethya crypta, is a synthetic analogue of adenosine (B11128). It differs from its natural counterpart by the presence of an arabinose sugar moiety in place of ribose. This structural modification is key to its therapeutic action against DNA viruses, such as Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), and in certain cancers. However, vidarabine itself is a prodrug and must undergo a series of intracellular phosphorylation events to exert its cytotoxic effects. This process, mediated by host cell kinases, converts vidarabine into its monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and ultimately, its active triphosphate (ara-ATP) form. Ara-ATP then acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into growing DNA chains, leading to chain termination and the inhibition of viral replication.[1][2][3] A unique feature of vidarabine is that its diphosphate form, ara-ADP, also exhibits inhibitory activity against ribonucleotide reductase, further contributing to its therapeutic effect by depleting the pool of deoxynucleotides available for DNA synthesis.[3]

This guide will dissect the sequential phosphorylation of this compound, providing a detailed overview for researchers in drug development and molecular pharmacology.

The Phosphorylation Cascade of Vidarabine

The intracellular activation of vidarabine is a three-step enzymatic process, as depicted in the signaling pathway below.

Caption: The sequential phosphorylation of vidarabine to its active triphosphate form.

Step 1: Vidarabine to Vidarabine Monophosphate (ara-AMP)

The initial and often rate-limiting step in the activation of vidarabine is its conversion to ara-AMP. This reaction is catalyzed by cellular nucleoside kinases. The two primary enzymes implicated in this step are Deoxycytidine Kinase (dCK) and Adenosine Kinase (AK).

-

Deoxycytidine Kinase (dCK): dCK is a key enzyme in the salvage pathway of deoxynucleosides and is known to phosphorylate a broad range of nucleoside analogues. Studies have indicated that dCK is capable of phosphorylating vidarabine.

-

Adenosine Kinase (AK): AK is another purine salvage enzyme that phosphorylates adenosine to AMP. While it can phosphorylate vidarabine, kinetic studies have shown that it possesses a relatively high Michaelis constant (Km) for vidarabine, suggesting it may be a less efficient catalyst for this reaction in vivo compared to dCK, especially at lower drug concentrations.

Step 2: Vidarabine Monophosphate (ara-AMP) to Vidarabine Diphosphate (ara-ADP)

Once formed, ara-AMP is further phosphorylated to ara-ADP. This conversion is primarily catalyzed by Guanylate Kinase (GK) . GK is an essential enzyme in the guanine (B1146940) nucleotide metabolic pathway, responsible for the phosphorylation of GMP to GDP. Its substrate specificity can extend to other nucleoside monophosphates, including ara-AMP.

Step 3: Vidarabine Diphosphate (ara-ADP) to Vidarabine Triphosphate (ara-ATP)

The final phosphorylation step, converting ara-ADP to the active ara-ATP, is carried out by Nucleoside Diphosphate Kinases (NDPKs) . NDPKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate (B84403) from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. They exhibit broad substrate specificity, allowing for the efficient conversion of ara-ADP to ara-ATP.

Quantitative Data

Table 1: Enzyme Kinetic Parameters for Vidarabine Phosphorylation

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Human Adenosine Kinase | Vidarabine | ~1000 | Not Reported | [4] |

| Human Deoxycytidine Kinase | Vidarabine | - | - | Data not readily available |

| Guanylate Kinase | ara-AMP | - | - | Data not readily available |

| Nucleoside Diphosphate Kinase | ara-ADP | - | - | Data not readily available |

Table 2: Intracellular Concentrations of Vidarabine Phosphates

| Cell Line/Tissue | Treatment Conditions | ara-AMP (pmol/10⁶ cells) | ara-ADP (pmol/10⁶ cells) | ara-ATP (pmol/10⁶ cells) | Source |

| VZV-infected human fibroblasts | Vidarabine (ara-A) | Appreciable levels detected | Appreciable levels detected | Up to 8-fold higher than with ara-A itself | [5] |

| Leukemic Lymphocytes (CLL) | Fludarabine (a related analog) | - | - | Median peak of 19 µM | [6] |

| Various Cell Lines | Vidarabine | - | - | - | Specific data for vidarabine requires experimental determination. |

Note: The table includes data for a related nucleoside analog, fludarabine, to provide a reference for the expected range of intracellular triphosphate concentrations. Specific quantitative data for vidarabine's phosphorylated metabolites in various cell lines are not extensively reported and represent a key area for future research.

Experimental Protocols

To facilitate further research into the phosphorylation of vidarabine, this section provides detailed methodologies for key experiments.

In Vitro Kinase Assay for Vidarabine Phosphorylation

This protocol is designed to determine the kinetic parameters (Km and Vmax) of a candidate kinase (e.g., recombinant human dCK) for vidarabine.

Caption: Workflow for an in vitro kinase assay to determine vidarabine phosphorylation kinetics.

Materials:

-

Recombinant human deoxycytidine kinase (dCK)

-

This compound

-

ATP solution

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Stop Solution: 0.5 M EDTA

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase for HPLC (e.g., phosphate buffer with an ion-pairing agent)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a fixed concentration of ATP (e.g., 1 mM), and varying concentrations of vidarabine.

-

Enzyme Addition: Initiate the reaction by adding a known amount of recombinant dCK to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Separate and quantify the amount of ara-AMP produced based on a standard curve.

-

Data Analysis: Calculate the initial reaction velocity (nmol of ara-AMP formed per minute per mg of enzyme). Plot the velocity against the vidarabine concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Quantification of Intracellular Vidarabine Phosphates by HPLC-MS/MS

This protocol outlines the extraction and quantification of vidarabine and its phosphorylated metabolites from cultured cells.

Caption: Workflow for the quantification of intracellular vidarabine phosphates.

Materials:

-

Cultured cells (e.g., cancer cell line or virus-infected cells)

-

This compound

-

Cold 70% Methanol in water

-

HPLC-MS/MS system with a suitable column (e.g., porous graphitic carbon or ion-exchange)

-

Mobile phases for HPLC (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) gradient)

-

Internal standards (e.g., stable isotope-labeled vidarabine phosphates)

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with vidarabine at various concentrations and for different time points.

-

Cell Harvesting: Wash the cells with ice-cold PBS to remove any extracellular drug. Harvest the cells by scraping or trypsinization, and count them.

-

Metabolite Extraction: Resuspend the cell pellet in a known volume of ice-cold 70% methanol. This step serves to lyse the cells and precipitate proteins while keeping the small molecule metabolites in solution.

-

Protein Precipitation: Incubate the cell lysate on ice to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the lysate at high speed to pellet the precipitated proteins and cell debris.

-

Sample Preparation for LC-MS/MS: Carefully collect the supernatant containing the intracellular metabolites. The supernatant can be dried and reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: Inject the prepared sample onto the HPLC-MS/MS system. Use a validated method to separate and quantify vidarabine, ara-AMP, ara-ADP, and ara-ATP based on their mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Normalize the quantified metabolite levels to the number of cells to obtain the intracellular concentrations (e.g., in pmol/10⁶ cells).

Conclusion

The phosphorylation of this compound is a critical determinant of its therapeutic activity. This multi-step process, orchestrated by a series of cellular kinases, transforms the prodrug into its pharmacologically active triphosphate form. A thorough understanding of this pathway, including the kinetics of the involved enzymes and the resulting intracellular concentrations of the phosphorylated metabolites, is essential for optimizing the clinical use of vidarabine and for the development of novel nucleoside analogues with improved activation profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of vidarabine phosphorylation and to contribute to the advancement of antiviral and anticancer therapies. Further research is warranted to fill the existing gaps in the quantitative understanding of this important metabolic pathway.

References

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 3. brd.nci.nih.gov [brd.nci.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neb.com [neb.com]

Vidarabine Monohydrate: A Technical Guide to the Inhibition of Viral DNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) monohydrate, a nucleoside analogue, serves as a potent inhibitor of viral DNA synthesis, exhibiting broad-spectrum activity against a range of DNA viruses. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of vidarabine on viral DNA polymerase. Central to its antiviral effect is its intracellular phosphorylation to the active triphosphate form, ara-ATP, which acts as both a competitive inhibitor and a chain-terminating substrate for viral DNA polymerase. This document furnishes detailed experimental protocols for key assays, presents quantitative inhibitory data in a structured format, and utilizes visualizations to elucidate the intricate molecular interactions and experimental workflows.

Mechanism of Action

Vidarabine monohydrate exerts its antiviral activity through a multi-step process that ultimately disrupts viral DNA replication.[1] The core mechanism involves its conversion to the active triphosphate form and subsequent interaction with viral DNA polymerase.[2]

Intracellular Activation

Upon entry into a host cell, vidarabine undergoes sequential phosphorylation by cellular kinases to yield vidarabine-5'-monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally the active triphosphate form, arabinosyladenine triphosphate (ara-ATP).[2] This activation is a critical prerequisite for its antiviral activity.

Inhibition of Viral DNA Polymerase

Ara-ATP, the active metabolite of vidarabine, inhibits viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: Ara-ATP structurally mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). This allows it to compete with dATP for the active site of the viral DNA polymerase.[2] By binding to the polymerase, ara-ATP effectively reduces the rate of viral DNA synthesis. The HSV-induced DNA-dependent DNA polymerase is significantly more sensitive to ara-ATP than cellular DNA polymerases α and β, with reported sensitivities being 116-fold and 39-fold higher, respectively.[3]

-

Chain Termination: When incorporated into the growing viral DNA chain, the arabinose sugar moiety of ara-ATP, which differs from the deoxyribose of dATP, prevents the formation of a phosphodiester bond with the next incoming nucleotide.[2] This leads to premature termination of the DNA chain, thereby halting viral replication.[1]

The following diagram illustrates the activation and inhibitory pathway of vidarabine:

Quantitative Data on Inhibition

The inhibitory potency of vidarabine and its active form, ara-ATP, has been quantified against various viral DNA polymerases. The following tables summarize key inhibitory constants.

Table 1: Inhibition of Viral DNA Polymerases by Ara-ATP

| Virus | Enzyme | Inhibitor | Ki Value | Mechanism of Inhibition | Competing Substrate |

| Herpes Simplex Virus | DNA Polymerase | Ara-ATP | Not Specified | Competitive | dATP |

| Hepatitis B Virus (HBV) | DNA Polymerase | Ara-ATP | Not Specified | Competitive | dATP |

Note: Specific Ki values for ara-ATP against various purified viral DNA polymerases are not consistently reported in the readily available literature. The data indicates competitive inhibition with respect to dATP.

Table 2: Antiviral Activity of Vidarabine Against Whole Viruses

| Virus | Cell Line | Assay Type | IC50 / EC50 Value |

| Varicella-Zoster Virus (VZV) | Not Specified | Plaque Reduction Assay | Varies (duration-dependent) |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Plaque Formation Assay | Concentration-dependent |

| Herpes Simplex Virus Type 2 (HSV-2) | Vero | Plaque Formation Assay | Concentration-dependent |

Note: IC50 and EC50 values are highly dependent on the specific viral strain, cell line, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibition of viral DNA polymerase by this compound.

In Vitro DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of ara-ATP on the activity of purified viral DNA polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of ara-ATP against a specific viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase

-

Activated calf thymus DNA (or a suitable synthetic template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

[³H]-dTTP or other radiolabeled dNTP

-

Ara-ATP (vidarabine triphosphate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0; 4 mM MgCl₂; 0.5 mM DTT; 0.2 mg/ml BSA; 0.15 M KCl)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template, and a mix of three unlabeled dNTPs.

-

Inhibitor Addition: Add varying concentrations of ara-ATP to the experimental tubes. Include a control with no inhibitor.

-

Substrate Addition: Add the radiolabeled dNTP (e.g., [³H]-dTTP) to all tubes. For Ki determination, vary the concentration of the competing natural substrate (dATP) across different sets of experiments.

-

Enzyme Initiation: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled nucleotides.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each ara-ATP concentration compared to the control. Determine the IC50 value from a dose-response curve. For Ki determination, analyze the data using Lineweaver-Burk or Dixon plots.

Plaque Reduction Assay

This cell-based assay measures the ability of vidarabine to inhibit the replication of a lytic virus.

Objective: To determine the 50% effective concentration (EC50) of vidarabine against a specific virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.

-

Drug Preparation: Prepare serial dilutions of vidarabine in the cell culture medium.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours to allow for viral adsorption.

-

Drug Treatment: Remove the virus inoculum and add the different concentrations of vidarabine to the respective wells. Include a virus-only control and a cell-only control.

-

Overlay: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each vidarabine concentration compared to the virus control. Determine the EC50 value from a dose-response curve.

References

The Origin of Vidarabine from Streptomyces antibioticus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (ara-A), a purine (B94841) nucleoside analogue, is a significant antiviral agent with a history rooted in natural product discovery. Isolated from the fermentation broth of the bacterium Streptomyces antibioticus, Vidarabine exhibits potent activity against a range of DNA viruses. This technical guide provides an in-depth exploration of the origin of Vidarabine from its microbial source, detailing its discovery, biosynthesis, and the methodologies for its isolation and characterization. The guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important therapeutic agent.

Introduction

Vidarabine, chemically known as 9-β-D-arabinofuranosyladenine, was first discovered as a natural product synthesized by Streptomyces antibioticus in 1972.[1] This discovery was a landmark in the field of antiviral chemotherapy, as Vidarabine proved to be effective against various herpes viruses, poxviruses, rhabdoviruses, hepadnaviruses, and certain RNA tumor viruses.[2] Although initially investigated for its anticancer properties, its potent antiviral activity quickly became the focus of extensive research and development. This document delves into the technical aspects of Vidarabine's microbial origin, from the fermentation of S. antibioticus to the elucidation of its biosynthetic pathway and purification.

Fermentation of Streptomyces antibioticus for Vidarabine Production

The production of Vidarabine through microbial fermentation is a complex process influenced by various nutritional and environmental factors. While specific industrial production protocols are often proprietary, this section outlines a generalized methodology based on established principles for the cultivation of Streptomyces species for secondary metabolite production.

Culture Maintenance and Inoculum Development

Streptomyces antibioticus strains are typically maintained on agar (B569324) slants with a suitable sporulation medium. A common approach involves using a medium rich in complex carbohydrates and proteins to promote healthy growth and spore formation.

Inoculum Development Protocol:

-

Spore Suspension: Aseptic scraping of mature spores from an agar slant into sterile water or a suitable buffer containing a wetting agent (e.g., Tween 80) to create a homogenous spore suspension.

-

Seed Culture: Inoculation of a seed medium with the spore suspension. The seed medium is designed to promote rapid vegetative growth.

-

Incubation: Incubation of the seed culture in a shaker incubator at a controlled temperature (typically 28-30°C) and agitation (e.g., 200-250 rpm) for a period of 48-72 hours, or until sufficient biomass is achieved.

Production Fermentation

The production of Vidarabine occurs during the stationary phase of microbial growth. The production medium is formulated to provide the necessary precursors and cofactors for the biosynthesis of the nucleoside antibiotic.

Representative Fermentation Media Composition:

| Component | Concentration (g/L) | Purpose |

| Glucose | 20-40 | Primary Carbon Source |

| Soybean Meal | 10-20 | Nitrogen and Amino Acid Source |

| Yeast Extract | 2-5 | Source of Vitamins and Growth Factors |

| CaCO₃ | 1-3 | pH Buffering Agent |

| K₂HPO₄ | 0.5-1.0 | Phosphate Source |

| MgSO₄·7H₂O | 0.2-0.5 | Source of Magnesium Ions |

| Trace Elements Solution | 1 mL/L | Provides Essential Micronutrients |

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.2

-

Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)

-

Agitation: 300-500 rpm (depending on fermenter geometry)

-

Fermentation Time: 120-168 hours

Isolation and Purification of Vidarabine

The recovery of Vidarabine from the fermentation broth involves a multi-step process designed to separate the target molecule from a complex mixture of cellular components and other metabolites. The following is a generalized protocol for the isolation and purification of a nucleoside antibiotic like Vidarabine.

Experimental Protocol

-

Biomass Removal: The fermentation broth is first centrifuged or filtered to separate the microbial biomass from the supernatant containing the dissolved Vidarabine.

-

Solvent Extraction: The clarified supernatant is then subjected to liquid-liquid extraction with an organic solvent, typically ethyl acetate, at a neutral or slightly alkaline pH to partition the relatively nonpolar Vidarabine into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing Vidarabine and other extracted compounds.

-

Column Chromatography: The crude extract is purified using column chromatography. A common stationary phase is silica (B1680970) gel, with a mobile phase gradient of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) to separate compounds based on their affinity for the stationary phase.

-

Crystallization: Fractions containing Vidarabine, as identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are pooled, concentrated, and subjected to crystallization to obtain pure Vidarabine.

-

High-Performance Liquid Chromatography (HPLC): Final purification and analysis of Vidarabine can be performed using reversed-phase HPLC (RP-HPLC).

Quantitative Analysis of Vidarabine by RP-HPLC:

A validated RP-HPLC method is essential for the quantitative analysis of Vidarabine during production and purification.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile) in a 70:30 ratio[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 250 nm[3] |

| Retention Time | Approximately 2.54 minutes[3] |

Quantitative Data

Specific quantitative data on the industrial production and purification of Vidarabine from Streptomyces antibioticus is not extensively reported in publicly available literature. The following table provides a hypothetical representation of a purification process for a microbial secondary metabolite, illustrating the type of data that would be collected.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 5000 | 100,000 | 20 | 100 | 1 |

| Ethyl Acetate Extract | 1000 | 80,000 | 80 | 80 | 4 |

| Silica Gel Chromatography | 100 | 60,000 | 600 | 60 | 30 |

| Crystallization | 20 | 50,000 | 2500 | 50 | 125 |

Note: "Activity Units" would be determined by a relevant bioassay, such as a plaque reduction assay for antiviral activity.

Biosynthesis of Vidarabine in Streptomyces antibioticus

The biosynthetic pathway of Vidarabine in Streptomyces antibioticus was fully elucidated in 2017.[4] It is encoded by a 10-gene cluster, referred to as the pen cluster, which is also responsible for the production of another nucleoside, pentostatin.[4] Pentostatin is a potent inhibitor of adenosine (B11128) deaminase and its co-production is crucial as it protects the newly synthesized Vidarabine from being deaminated and inactivated by the bacterium's own enzymes.[4]

While a complete, step-by-step enzymatic pathway is not fully detailed in readily available literature, the following diagram illustrates the key known steps and the overall flow of the biosynthesis.

Caption: Proposed biosynthetic pathway of Vidarabine in Streptomyces antibioticus.

Experimental Workflow for Isolation and Characterization

The process of discovering and characterizing a novel natural product like Vidarabine from a microbial source follows a systematic workflow. This involves a series of steps from the initial screening to the final structure elucidation.

References

- 1. Purification and structure elucidation of antifungal and antibacterial activities of newly isolated Streptomyces sp. strain US80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parimycin: isolation and structure elucidation of a novel cytotoxic 2,3-dihydroquinizarin analogue of gamma-indomycinone from a marine streptomycete isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Vidarabine - Wikipedia [en.wikipedia.org]

Vidarabine Monohydrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (also known as ara-A), a purine (B94841) nucleoside analog, represents a significant milestone in the history of antiviral therapy. As one of the first systemically active antiviral agents, its discovery and development paved the way for modern antiviral drug design. This technical guide provides an in-depth overview of vidarabine monohydrate, focusing on its core biochemical principles, mechanism of action, and relevant experimental methodologies. The information presented is intended to serve as a comprehensive resource for researchers in virology, pharmacology, and drug development, offering detailed protocols and quantitative data to support further investigation and innovation in the field.

Introduction

Vidarabine, or 9-β-D-arabinofuranosyladenine, is an analog of the purine nucleoside adenosine (B11128), distinguished by the presence of an arabinose sugar moiety in place of ribose.[1] Originally synthesized as a potential anti-cancer agent, its potent antiviral properties were discovered in 1964.[2] Vidarabine exhibits a broad spectrum of activity against DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[2][3] It was the first nucleoside analog antiviral to be administered systemically and licensed for the treatment of systemic herpes virus infections in humans.[2]

Despite the advent of newer, more selective antiviral agents like acyclovir (B1169), vidarabine remains a crucial tool in specific clinical contexts and a valuable subject of study for understanding antiviral resistance and mechanisms of DNA replication.[2] This guide will explore the multifaceted nature of vidarabine, from its molecular interactions to its clinical applications.

Biochemical Profile and Physicochemical Properties

Vidarabine's structure as a nucleoside analog is central to its biological activity. The key difference from adenosine is the stereochemistry at the 2' carbon of the sugar, which is in the "up" (β) position in arabinose, as opposed to the "down" position in ribose. This structural alteration allows it to be recognized by viral and cellular enzymes while disrupting normal nucleic acid synthesis.

| Property | Value | Reference(s) |

| Chemical Name | 9H-Purin-6-amine, 9-β-D-arabinofuranosyl-, monohydrate | [4] |

| Alternate Names | Ara-A, Spongoadenosine monohydrate, Vira-A monohydrate | [4] |

| CAS Number | 24356-66-9 | [3] |

| Molecular Formula | C₁₀H₁₃N₅O₄·H₂O | [5] |

| Molecular Weight | 285.26 g/mol | [5] |

| Melting Point | 257.0-257.5 °C | [3] |

| Solubility | Poor (0.05%) | [2] |

Mechanism of Action

Vidarabine's antiviral effect is a multi-step process that begins with its phosphorylation by cellular kinases into its active forms and culminates in the disruption of viral DNA synthesis.[1][2] Unlike acyclovir, vidarabine's activation is not dependent on viral thymidine (B127349) kinase, allowing it to inhibit acyclovir-resistant, TK-deficient viral strains.[6]

Cellular Uptake and Metabolic Activation

Once inside a host cell, vidarabine is sequentially phosphorylated by host cell kinases to vidarabine monophosphate (ara-AMP), diphosphate (B83284) (ara-ADP), and finally to the active triphosphate form, vidarabine triphosphate (ara-ATP).[1]

Inhibition of Viral DNA Polymerase

The primary mechanism of action is the inhibition of viral DNA polymerase by ara-ATP.[1] Ara-ATP acts as a competitive inhibitor with respect to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[7] The viral DNA polymerase has a significantly higher affinity for ara-ATP than host cellular DNA polymerases, providing a degree of selectivity.[8]

DNA Chain Termination and Destabilization

When ara-ATP is utilized as a substrate by the viral DNA polymerase, it is incorporated into the growing viral DNA strand.[2] The arabinose sugar's altered stereochemistry prevents the formation of a proper phosphodiester bridge with the next incoming nucleotide, effectively terminating DNA chain elongation.[1] This incorporation of "faulty" DNA leads to the destabilization of the viral DNA strand.[7]

Inhibition of Other Key Enzymes

Uniquely, the diphosphate form, ara-ADP, also contributes to the antiviral effect by inhibiting ribonucleotide reductase.[2] This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis. Its inhibition further depletes the pool of available precursors for viral replication.[1]

Pharmacokinetics and Metabolism

Vidarabine's clinical utility is influenced by its pharmacokinetic profile. It is poorly soluble and is rapidly metabolized in the body.[2][9]

| Parameter | Value | Patient Population | Reference(s) |

| Plasma Half-life (Vidarabine) | ~60 minutes | Adults (Implied) | [2] |

| Metabolite | Arabinosyl Hypoxanthine (Ara-Hx) | N/A | [2] |

| Metabolite Activity | ~10-fold less potent than Vidarabine | N/A | [2] |

| Plasma Half-life (Ara-Hx) | 3.0 ± 1.7 hours | Adults with Polyarteritis Nodosa | [10] |

| Plasma Half-life (Ara-Hx) | 2.4 - 3.1 hours | Infants and Children | [11] |

| Protein Binding | 24-38% | N/A | [2] |

| Renal Excretion (as Ara-Hx) | 40-60% | Adults and Children | [2][12] |

| Renal Excretion (unchanged) | 3-4% | Adults | [12] |

| Metabolism | Rapid deamination by adenosine deaminase | N/A | [2] |

Antiviral Efficacy

Vidarabine has demonstrated efficacy against a range of DNA viruses. The following table summarizes its in vitro activity.

| Virus | Strain | Cell Line | IC₅₀ (μg/mL) | Reference(s) |

| Herpes Simplex Virus-1 (HSV-1) | VR-3 | HEL | 9.3 | MedChemExpress |

| Herpes Simplex Virus-2 (HSV-2) | Ms | HEL | 11.3 | MedChemExpress |

| Varicella-Zoster Virus (VZV) | Not Specified | Not Specified | Equivalent to continuous treatment when dosed intermittently | [13] |

Clinical Applications and Efficacy

Vidarabine has been utilized in several clinical settings, primarily for severe herpesvirus infections.

| Indication | Key Findings | Reference(s) |

| Neonatal HSV Infection | Reduced mortality in disseminated and CNS disease from 74% (placebo) to 38%. For localized CNS disease, mortality dropped from 50% to 10%. | [14] |

| Herpes Zoster (in immunocompromised) | Accelerated cutaneous healing and reduced rates of cutaneous dissemination (24% to 8%) and visceral complications (19% to 5%) compared to placebo. | [15] |

| Herpes Zoster (comparison with Acyclovir) | Acyclovir was found to be more effective in preventing complications and shortened healing time compared to vidarabine in severely immunocompromised patients. | [16] |

Experimental Protocols

The following protocols provide a framework for key in vitro assays relevant to the study of vidarabine. These are generalized methods and may require optimization based on specific laboratory conditions, cell lines, and viral strains.

Plaque Reduction Assay for Antiviral Efficacy

Objective: To determine the 50% inhibitory concentration (IC₅₀) of vidarabine against a specific virus (e.g., HSV-1).

Materials:

-

Susceptible cell line (e.g., Vero cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (e.g., HSV-1)

-

This compound stock solution

-

Overlay medium (e.g., medium with 1.2% carboxymethylcellulose)

-

Fixative (e.g., 100% methanol (B129727), ice-cold)

-

Staining solution (e.g., 0.5% crystal violet in 10% ethanol)

-

Phosphate-buffered saline (PBS)

-

24-well or 96-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 5 x 10⁴ cells/well).[17]

-

Virus Infection: After 24 hours, remove the culture medium. Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI), typically 0.1, for 1 hour at 37°C to allow for viral attachment and entry.[17]

-

Drug Treatment: While the virus is adsorbing, prepare serial dilutions of vidarabine in fresh culture medium.

-

Overlay: After the 1-hour incubation, aspirate the viral inoculum. Replace it with the overlay medium containing the various concentrations of vidarabine. Include a "no drug" (vehicle control) and a "no virus" (cell control) well.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are clearly visible in the control wells.[18]

-

Fixation and Staining: Aspirate the overlay medium. Fix the cells with ice-cold methanol for 20 minutes.[19] Remove the fixative and stain the cell monolayer with crystal violet solution for 10-20 minutes.

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each vidarabine concentration relative to the vehicle control. Plot the percentage of inhibition versus the drug concentration and use regression analysis to determine the IC₅₀ value.

DNA Polymerase Inhibition Assay

Objective: To determine the inhibition constant (Kᵢ) of ara-ATP for viral DNA polymerase.

Materials:

-

Purified or partially purified viral DNA polymerase (e.g., from HSV-infected cells).

-

Vidarabine 5'-triphosphate (ara-ATP).

-

Deoxynucleotide triphosphates (dCTP, dGTP, dTTP) and the competing substrate (dATP).

-

Radiolabeled dNTP (e.g., [³H]-dATP or [α-³²P]-dCTP).

-

Activated primer-template DNA (e.g., activated calf thymus DNA).

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl, BSA).

-

Apparatus for separation and quantification of incorporated radioactivity (e.g., filter paper precipitation and scintillation counting).

Procedure:

-

Reaction Setup: In microcentrifuge tubes on ice, prepare reaction mixtures containing the reaction buffer, activated DNA template, and all dNTPs except the radiolabeled one.

-

Inhibitor Addition: Add varying concentrations of ara-ATP to the tubes. For Kᵢ determination, also vary the concentration of the competing substrate, dATP, across different sets of reactions. Include a no-inhibitor control.

-

Enzyme Addition: Add the purified viral DNA polymerase to each tube.

-

Reaction Initiation: Initiate the reaction by adding the radiolabeled dNTP and transfer the tubes to a 37°C water bath.

-

Time Course and Quenching: At specific time points, remove aliquots from each reaction and spot them onto filter paper. Stop the reaction by immersing the filters in a cold trichloroacetic acid (TCA) solution to precipitate the DNA.

-

Washing and Counting: Wash the filters multiple times with cold TCA and then ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of DNA synthesis for each condition. To determine the Kᵢ and the mode of inhibition, analyze the data using Lineweaver-Burk or Dixon plots.[20]

Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: To assess the inhibitory activity of ara-ADP on ribonucleotide reductase.

Materials:

-

Purified RNR enzyme (subunits R1 and R2, or α and β).

-

Vidarabine 5'-diphosphate (ara-ADP).

-

Ribonucleoside diphosphate substrate (e.g., CDP).

-